molecular formula C14H16FN3O B2865410 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide CAS No. 2034235-99-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2865410
CAS No.: 2034235-99-7
M. Wt: 261.3
InChI Key: QCCURSOHGNLXMS-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-chlorobenzamide
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-bromobenzamide
  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-iodobenzamide

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-10-9-13(17-18(10)2)7-8-16-14(19)11-3-5-12(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCURSOHGNLXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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